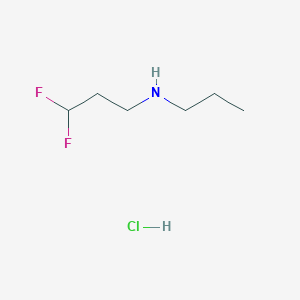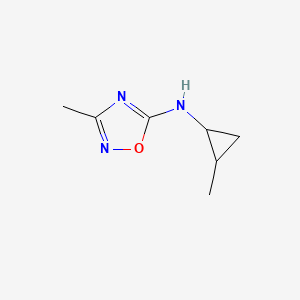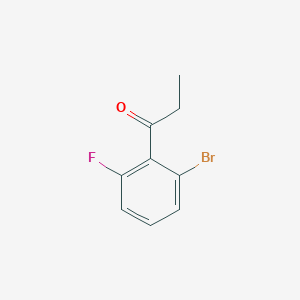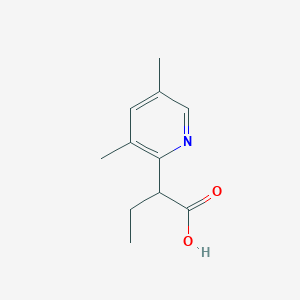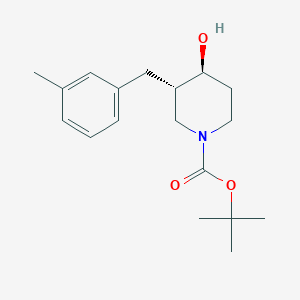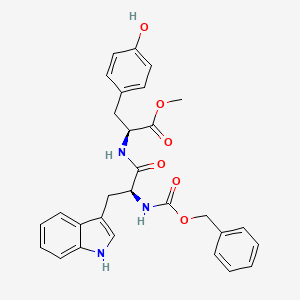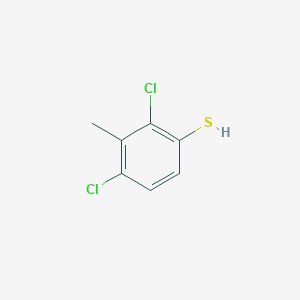
2,4-Dichloro-3-methylbenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-3-methylbenzenethiol is an organic compound with the molecular formula C7H6Cl2S It is a derivative of benzenethiol, where two chlorine atoms and one methyl group are substituted at the 2, 4, and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-methylbenzenethiol typically involves the chlorination of 3-methylbenzenethiol. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds as follows:
C7H8S+2Cl2→C7H6Cl2S+2HCl
This method ensures the selective chlorination at the 2 and 4 positions of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-methylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzenethiols depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-3-methylbenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-methylbenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzenethiol
- 3-Methylbenzenethiol
- 2,4-Dichloro-3-methylphenol
Comparison
2,4-Dichloro-3-methylbenzenethiol is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring, which imparts distinct chemical properties. Compared to 2,4-Dichlorobenzenethiol, the methyl group in this compound increases its hydrophobicity and alters its reactivity. Similarly, the presence of chlorine atoms differentiates it from 3-Methylbenzenethiol, enhancing its potential for electrophilic aromatic substitution reactions.
Properties
Molecular Formula |
C7H6Cl2S |
|---|---|
Molecular Weight |
193.09 g/mol |
IUPAC Name |
2,4-dichloro-3-methylbenzenethiol |
InChI |
InChI=1S/C7H6Cl2S/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3 |
InChI Key |
GMTRCIAYQIOAQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


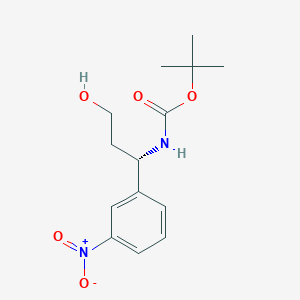
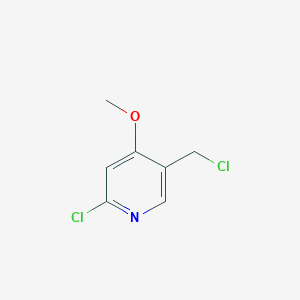
![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)
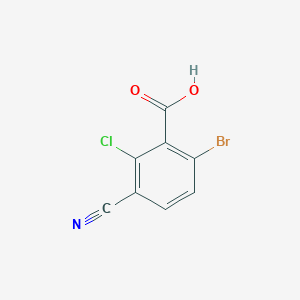
![3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13086131.png)

